![molecular formula C7H9NO3S B1207103 4-(Aminomethyl)benzenesulfonic acid CAS No. 2393-24-0](/img/structure/B1207103.png)
4-(Aminomethyl)benzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Aminomethyl)benzenesulfonic acid and its derivatives involves specific chemical reactions tailored to introduce or modify the sulfonic acid group in the benzene ring. For example, Rublova et al. (2017) demonstrated the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the synthetic routes to achieve sulfonamide derivatives (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by specific spatial arrangements and electronic configurations. The crystal and molecular structures are determined using X-ray diffraction, showcasing the detailed arrangement of atoms and the formation of hydrogen bonds critical for the stability and reactivity of these compounds. For instance, studies by Rublova et al. (2017) provide insight into the triclinic and monoclinic crystal structures of isomeric sulfonamides, shedding light on the molecular geometry and intermolecular interactions within these compounds (Rublova et al., 2017).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, emphasizing their reactivity and functional group transformations. For example, Kariuki et al. (2022) explored the unexpected ring closure and sulfonation reactions leading to the synthesis of novel benzenesulfonic acid derivatives, demonstrating the chemical versatility of these compounds (Kariuki et al., 2022).
Scientific Research Applications
Biodegradation of Azo Dyes
4-(Aminomethyl)benzenesulfonic acid has been studied for its role in the biodegradation of sulfonated azo dyes. Research has shown that certain microorganisms, such as lignocellulolytic fungi and bacteria, can degrade anionic azo dyes, which are usually resistant to biodegradation. This has significant implications for environmental sustainability and the treatment of dye-polluted water sources (Paszczynski et al., 1992).
Nonlinear Optical Materials
Studies have explored the synthesis of ionic 4-amino-1-methylpyridinium benzenesulfonate salts for applications in second-order nonlinear optics. These compounds, derived from the reaction of 4-aminopyridine with methyl benzenesulfonates, show promise for developing materials with unique optical properties (Anwar et al., 2000).
Anti-inflammatory Potential
4-Substituted aminoazobenzenesulfonic acids, prepared from the reaction of 4-sulfobenzenediazonium chloride with cyclic amines, have exhibited potential anti-inflammatory activity. This highlights its possible applications in the pharmaceutical industry for developing new anti-inflammatory drugs (Kažemėkaitė et al., 2002).
Electrochemical Applications
Electrochemical studies have demonstrated the potential use of this compound in the synthesis of new organosulfone derivatives. This research contributes to the development of novel electrochemical processes and materials (Nematollahi & Varmaghani, 2008).
Lanthanide Salts Synthesis
The synthesis of lanthanide 4-amino-benzenesulfonate salts has been investigated, demonstrating their potential applications in various fields, including material science and catalysis (Matias et al., 2017).
Liquid Crystal Research
Novel liquid crystal homologous series based on benzene sulfonic acid moiety, including this compound, have been synthesized and characterized. These materials exhibit properties useful in the development of advanced liquid crystal displays and other optical devices (Alshabanah et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(aminomethyl)benzoic acid, has been reported to have potent agonistic activity on gpr54, a g protein-coupled receptor . G protein-coupled receptors play a crucial role in signal transduction, making them important targets for a wide range of therapeutic agents.
Mode of Action
Based on its structural similarity to 4-(aminomethyl)benzoic acid, it may interact with its target receptor, potentially leading to changes in cellular signaling .
Biochemical Pathways
Sulfonic acids, in general, are known to participate in various biochemical reactions, including sulfonation . Sulfonation is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid .
Pharmacokinetics
A study on a related compound, 4-(aminomethyl)benzoic acid, suggests that the introduction of a linker like 4-(aminomethyl)benzoic acid can influence the pharmacokinetics of certain radioligands .
Result of Action
It’s structurally similar compound, 4-(aminomethyl)benzoic acid, is known to be an antihemorrhagic agent used for the treatment of internal hemorrhage .
Action Environment
It’s worth noting that the chemical environment, such as ph and temperature, can influence the stability and reactivity of sulfonic acids .
properties
IUPAC Name |
4-(aminomethyl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXAVWJOAZDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178642 | |
Record name | 4-Benzylaminesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2393-24-0 | |
Record name | 4-(Aminomethyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylaminesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylaminesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(Aminomethyl)benzenesulfonic acid used in studying protein oxidation?
A: this compound is a useful tool for detecting and quantifying tyrosine oxidation products in proteins. [, ] Tyrosine oxidation is a common modification that can occur during oxidative stress, and it can have significant impacts on protein structure and function. By reacting with specific tyrosine oxidation products, this compound allows researchers to identify and quantify these modifications, providing insights into the extent and consequences of protein oxidation.
Q2: How does this compound help determine the impact of protein oxidation on interferon beta-1a (IFNβ1a)?
A: In a study investigating the effects of metal-catalyzed oxidation on IFNβ1a, researchers utilized this compound to confirm the presence of tyrosine oxidation products within the aggregated protein. [] By demonstrating the existence of these specific oxidation products, the study provided evidence for the role of tyrosine oxidation in the structural changes and subsequent aggregation of IFNβ1a. This information is crucial for understanding the relationship between oxidation, aggregation, and the potential immunogenicity of therapeutic proteins like IFNβ1a.
Q3: Are there other applications of this compound in protein research beyond studying oxidation?
A3: While the provided research articles focus on its application in oxidation studies, this compound's ability to selectively react with specific chemical groups makes it potentially valuable for other protein research areas. These may include:
- Quantitative analysis of tyrosine-containing peptides: Due to its ability to react with tyrosine and its derivatives, this compound could be employed in methods for quantifying peptides containing this amino acid. []
- Fluorescent labeling: The reaction of this compound with tyrosine residues can introduce fluorescence, offering a potential tool for labeling and tracking proteins in various experimental settings. []
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